molecular formula C17H16FN5O2 B2721835 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 1448063-06-6

2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2721835
CAS No.: 1448063-06-6
M. Wt: 341.346
InChI Key: BFOQSSUUEMMXRC-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a complex organic compound that features a fluorophenoxy group, a pyrimidinyl group, and an imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-fluorophenol, pyrimidine, and imidazole derivatives. The synthetic route may involve the following steps:

    Formation of the Fluorophenoxy Intermediate: 2-fluorophenol is reacted with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Coupling with Pyrimidine: The fluorophenoxy intermediate is then coupled with a pyrimidine derivative under suitable conditions, often involving a base and a coupling reagent.

    Introduction of the Imidazole Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and imidazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the pyrimidinyl and imidazolyl groups contribute to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The presence of the fluorophenoxy group in this compound imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its chloro- and bromo- analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c18-13-4-1-2-5-14(13)25-12-15(24)19-8-10-23-11-9-22-17(23)16-20-6-3-7-21-16/h1-7,9,11H,8,10,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOQSSUUEMMXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C=CN=C2C3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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